molecular formula C9H17NO B1436245 2-Ethoxy-6-azaspiro[3.4]octane CAS No. 1692029-82-5

2-Ethoxy-6-azaspiro[3.4]octane

Cat. No. B1436245
CAS RN: 1692029-82-5
M. Wt: 155.24 g/mol
InChI Key: BTRNCKDSHHKORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Ethoxy-6-azaspiro[3.4]octane” is an organic compound with the CAS Number: 1692029-82-5 . It is commonly referred to as spiroepoxide or spiroamidoxime. It exhibits unique properties and has a wide range of applications in various scientific fields.


Synthesis Analysis

The synthesis of 2-azaspiro[3.4]octane has been explained in a study . Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring . All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .


Molecular Structure Analysis

The molecular structure of “2-Ethoxy-6-azaspiro[3.4]octane” is represented by the Inchi Code: 1S/C9H17NO/c1-2-11-8-5-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3 . The molecular weight of this compound is 155.24 .


Physical And Chemical Properties Analysis

“2-Ethoxy-6-azaspiro[3.4]octane” is a liquid at room temperature . The storage temperature for this compound is 4°C .

Scientific Research Applications

Drug Development

2-Ethoxy-6-azaspiro[3.4]octane: has a unique molecular structure that makes it a valuable scaffold in drug development. Its spirocyclic framework is particularly interesting for creating compounds with high biological activity. For instance, it can be used in the synthesis of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which are known to exhibit inhibitory activities against epidermal growth factor receptor (EGFR) . This receptor is implicated in various cancers, making compounds targeting EGFR valuable for anticancer drug research.

Synthesis of Cyclic Compounds

2-Ethoxy-6-azaspiro[3.4]octane: can be utilized in the synthesis of other cyclic compounds, which are often key structures in pharmaceuticals . The spirocyclic nature of the compound provides a versatile starting point for the construction of complex cyclic systems, which are prevalent in natural products and drugs.

Organic Synthesis Methodology

The compound is also valuable in organic synthesis methodology. It can be used to develop new synthetic routes or improve existing ones for the construction of spirocyclic and heterocyclic compounds . This has implications for the efficiency and scalability of synthetic processes in the chemical industry.

Safety and Hazards

The safety information for “2-Ethoxy-6-azaspiro[3.4]octane” indicates that it is a dangerous compound. The hazard statements include H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-ethoxy-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-11-8-5-9(6-8)3-4-10-7-9/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTRNCKDSHHKORU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-azaspiro[3.4]octane

CAS RN

1692029-82-5
Record name 2-ethoxy-6-azaspiro[3.4]octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 2
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 3
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 4
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 5
2-Ethoxy-6-azaspiro[3.4]octane
Reactant of Route 6
2-Ethoxy-6-azaspiro[3.4]octane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.